molecular formula C37H66N2O12 B601474 Erythromycin A 9,11-Imino Ether CAS No. 161193-44-8

Erythromycin A 9,11-Imino Ether

Cat. No.: B601474
CAS No.: 161193-44-8
M. Wt: 730.9 g/mol
InChI Key: NZDCTMQIUOEUSN-MKYKIHCTSA-N
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Description

Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an imino ether group at the 9 and 11 positions of the erythromycin A molecule. It is part of the erythromycin and azithromycin family and has a molecular formula of C37H66N2O12 with a molecular weight of 730.93 .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of lower alcohols as reaction solvents and the addition of water-immiscible low-polar organic solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

161193-44-8

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1

InChI Key

NZDCTMQIUOEUSN-MKYKIHCTSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

Canonical SMILES

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec

Origin of Product

United States

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